4-Aminobiphenyl-2',3',4',5',6'-d5

描述

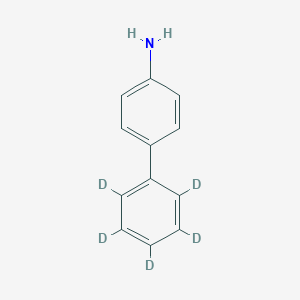

4-Aminobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated derivative of 4-aminobiphenyl, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic labeling, which aids in various analytical and experimental applications .

准备方法

Synthetic Routes and Reaction Conditions: 4-Aminobiphenyl-2’,3’,4’,5’,6’-d5 can be synthesized through the reduction of 4-nitrobiphenyl-2’,3’,4’,5’,6’-d5. The nitration of biphenyl-2’,3’,4’,5’,6’-d5 yields 4-nitrobiphenyl-2’,3’,4’,5’,6’-d5, which is then reduced using hydrogen gas in the presence of a palladium catalyst to produce 4-aminobiphenyl-2’,3’,4’,5’,6’-d5 .

Industrial Production Methods: Industrial production of 4-aminobiphenyl-2’,3’,4’,5’,6’-d5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the isotopic labeling .

化学反应分析

Types of Reactions: 4-Aminobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form deuterated aniline derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon is typically used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

Oxidation: Deuterated nitroso and nitro biphenyl derivatives.

Reduction: Deuterated aniline derivatives.

Substitution: Various substituted deuterated biphenyl derivatives.

科学研究应用

Scientific Research Applications

4-Aminobiphenyl-2',3',4',5',6'-d5 has been employed in several key areas of research:

Toxicology Studies

As a model compound for studying carcinogenic mechanisms, 4-ABP-d5 has been utilized to investigate the formation of DNA adducts and their mutagenic potential. Research indicates that exposure to 4-ABP leads to significant DNA damage, which can result in mutations associated with cancer development. Notable findings include:

- DNA Adduct Formation: Studies have shown that 4-ABP forms stable adducts with DNA, particularly at critical mutational hotspots in genes such as TP53, which are implicated in bladder cancer .

Pharmacokinetics and Metabolism

The compound is extensively used in pharmacokinetic studies to understand its metabolic pathways and interactions within biological systems:

- Metabolite Analysis: 4-ABP-d5 serves as a tracer in studies examining the glucuronidation process, aiding in the assessment of drug metabolism and elimination pathways .

Environmental Studies

Given its classification as a carcinogen found in tobacco smoke, 4-ABP-d5 is also used to study environmental exposure risks:

- Carcinogen Detection: The compound's presence in environmental samples is monitored to evaluate public health risks associated with tobacco smoke exposure .

Case Study 1: Occupational Exposure

A cohort study examined workers exposed to benzidine-based dyes, where significant urinary bladder cancer incidence was linked to 4-ABP exposure. The findings highlighted the need for stringent occupational safety measures .

Case Study 2: Mutagenicity Testing

In vitro testing using bacterial strains demonstrated that 4-ABP induces mutations through oxidative mechanisms. The research indicated that higher levels of N-acetoxy derivatives significantly increased mutagenic activity .

作用机制

The mechanism of action of 4-aminobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with biological molecules, leading to the formation of DNA adducts. These adducts can cause mutations and are implicated in carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that bind to DNA .

相似化合物的比较

4-Aminobiphenyl: The non-deuterated form, which has similar chemical properties but lacks the isotopic labeling.

2-Aminobiphenyl: An isomer with the amino group at the 2-position, used in similar research applications.

4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5: A precursor in the synthesis of 4-aminobiphenyl-2’,3’,4’,5’,6’-d5

生物活性

4-Aminobiphenyl-2',3',4',5',6'-d5, a deuterated derivative of 4-aminobiphenyl (ABP), has garnered significant attention due to its biological activity, particularly its carcinogenic potential. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- CAS Number : 215527-72-3

- Molecular Formula : C12H10D5N

4-Aminobiphenyl is primarily recognized for its role as a carcinogen , particularly linked to bladder cancer. Its mechanism involves metabolic activation leading to the formation of reactive metabolites that bind to DNA, forming DNA adducts . These adducts can result in mutations and ultimately contribute to cancer development.

Key Pathways

- Metabolic Activation : ABP undergoes N-hydroxylation, facilitated by enzymes such as cytochrome P450, leading to the formation of N-hydroxy-4-aminobiphenyl.

- DNA Adduct Formation : The activated metabolites form covalent bonds with DNA bases, particularly at guanine residues, which can lead to mutagenic changes.

- Mutagenesis : The mutations induced by these adducts are implicated in the carcinogenic process, particularly in the TP53 gene, which is frequently mutated in bladder cancer cases.

Biological Activity and Toxicity

Research has demonstrated that 4-aminobiphenyl exhibits significant biological activity through various studies:

Case Study Data

A cohort study involving workers exposed to ABP showed a significant increase in bladder cancer incidence. The following table summarizes findings from several animal studies that highlight the carcinogenic effects of ABP:

Research Findings

- Carcinogenicity : The International Agency for Research on Cancer (IARC) classifies ABP as a Group 1 carcinogen based on sufficient evidence from human studies linking it to bladder cancer.

- Genotoxic Effects : Studies have shown that exposure to ABP leads to the formation of specific DNA adducts that correlate with increased mutation rates in tumor suppressor genes.

- Sex Differences in Carcinogenicity : Research indicates that male mice exhibit a higher incidence of liver tumors compared to females when exposed to ABP, reflecting similar trends observed in human populations regarding liver cancer incidence .

属性

IUPAC Name |

4-(2,3,4,5,6-pentadeuteriophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVOXQPQNTYEKQ-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。